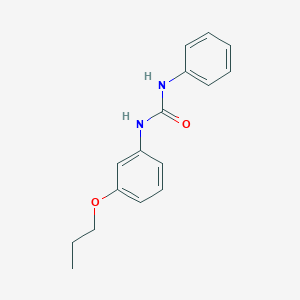![molecular formula C18H20N2O2 B267119 2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The purpose of
Mechanism of Action
IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues and organs. Activation of the adenosine A3 receptor leads to downstream signaling pathways, including the activation of protein kinase A and the inhibition of adenylate cyclase, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects
IB-MECA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, reduction of pro-inflammatory cytokines and chemokines, improvement of cognitive function, and reduction of neuroinflammation. These effects are mediated by the activation of the adenosine A3 receptor and downstream signaling pathways.
Advantages and Limitations for Lab Experiments
IB-MECA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, IB-MECA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of IB-MECA, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, the use of IB-MECA in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, IB-MECA is a small molecule agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor, leading to downstream signaling pathways and various biochemical and physiological effects. While IB-MECA has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study and development.
Synthesis Methods
The synthesis of IB-MECA involves the reaction of 4-isopropylbenzoyl chloride with N-methyl-1,2-benzenediamine in the presence of a base, such as sodium hydroxide. The resulting product is purified by recrystallization to obtain IB-MECA in high yield and purity.
Scientific Research Applications
IB-MECA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, IB-MECA has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In inflammation, IB-MECA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.
properties
Product Name |
2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-methyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)13-8-10-14(11-9-13)17(21)20-16-7-5-4-6-15(16)18(22)19-3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
XDCFJBUYVSCMKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chloro-3-methylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267037.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267039.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)

![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)

